molecular formula C17H12ClN5S B2627441 6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-23-4

6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2627441
CAS RN: 868970-23-4
M. Wt: 353.83
InChI Key: RMZRPKPHOMBLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Anti-Diabetic Applications

A study by Bindu, Vijayalakshmi, and Manikandan (2019) developed a series of triazolo-pyridazine-substituted piperazines evaluated for their anti-diabetic potential through DPP-4 inhibition and insulinotropic activities. These compounds showed excellent antioxidant and insulinotropic activity, highlighting their potential as anti-diabetic medications Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities.

Antiviral and Antibacterial Activities

Shamroukh and Ali (2008) explored the antiviral activity of triazolo[4,3-b]pyridazine derivatives against hepatitis A virus, finding that some compounds exhibited promising activity. This highlights the compound's potential utility in developing antiviral treatments Anti‐HAV Activity of Some Newly Synthesized Triazolo[4,3‐b]pyridazines. Additionally, various studies have investigated the antibacterial properties of related compounds, demonstrating their effectiveness against both gram-positive and gram-negative bacteria ANTIBACTERIAL PROPERTIES OF SOME NEW PYRIDO – 1,2,4 – TRIAZOLE‐ 3 – THIONES.

Structural Characterization and Theoretical Studies

Sallam et al. (2021) synthesized and characterized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, providing insights into its structural properties through XRD technique and DFT calculations. These studies contribute to understanding the compound's chemical behavior and potential for further pharmaceutical applications Synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine.

Antiproliferative and Antimicrobial Applications

Research by Mamta et al. (2019) on the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines demonstrated their potential as cytotoxic agents, offering insights into novel cancer treatments through their antiproliferative activity Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents.

properties

IUPAC Name

6-[(2-chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-4-2-1-3-13(14)11-24-16-6-5-15-20-21-17(23(15)22-16)12-7-9-19-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZRPKPHOMBLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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